molecular formula C12H15N3O B7529020 N-cyclopropyl-6-(cyclopropylamino)pyridine-3-carboxamide

N-cyclopropyl-6-(cyclopropylamino)pyridine-3-carboxamide

Cat. No.: B7529020
M. Wt: 217.27 g/mol
InChI Key: LZQHIRGAPBPSJJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-(cyclopropylamino)pyridine-3-carboxamide: is a heterocyclic compound that features a pyridine ring substituted with cyclopropyl and cyclopropylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-6-(cyclopropylamino)pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloronicotinic acid with cyclopropylamine, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-6-(cyclopropylamino)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-cyclopropyl-6-(cyclopropylamino)pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: In medicinal chemistry, this compound is investigated for its potential to act as an inhibitor of specific enzymes or receptors. This could lead to the development of new drugs for treating various diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-(cyclopropylamino)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-cyclopropyl-6-(trifluoromethyl)pyridine-3-carboxamide
  • N-(cyanomethyl)-N-cyclopropyl-6-(cyclopropylamino)pyridine-3-carboxamide

Comparison: N-cyclopropyl-6-(cyclopropylamino)pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring. This gives it distinct chemical and biological properties compared to similar compounds. For example, the presence of the cyclopropylamino group can enhance its binding affinity to certain biological targets, making it more effective in specific applications.

Properties

IUPAC Name

N-cyclopropyl-6-(cyclopropylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-12(15-10-4-5-10)8-1-6-11(13-7-8)14-9-2-3-9/h1,6-7,9-10H,2-5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQHIRGAPBPSJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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